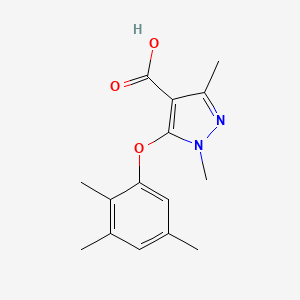

1,3-dimethyl-5-(2,3,5-trimethylphenoxy)-1H-pyrazole-4-carboxylic acid

Descripción general

Descripción

1,3-dimethyl-5-(2,3,5-trimethylphenoxy)-1H-pyrazole-4-carboxylic acid is a chemical compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by its unique structure, which includes a phenoxy group substituted with three methyl groups and a carboxylic acid functional group. It is used in various scientific research applications due to its interesting chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dimethyl-5-(2,3,5-trimethylphenoxy)-1H-pyrazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2,3,5-trimethylphenol with 1,3-dimethyl-1H-pyrazole-4-carboxylic acid chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and an organic solvent like dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Análisis De Reacciones Químicas

Types of Reactions

1,3-dimethyl-5-(2,3,5-trimethylphenoxy)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The phenoxy group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated derivatives or other substituted products.

Aplicaciones Científicas De Investigación

Safety Information

The compound is classified with hazard statements such as H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Proper safety measures should be taken when handling this chemical.

Agricultural Chemistry

This compound has been studied for its potential use as a herbicide . Its ability to inhibit specific enzymes involved in plant growth makes it a candidate for controlling unwanted vegetation in agricultural settings. The compound's effectiveness against various weed species has been documented in several studies, highlighting its role in sustainable agricultural practices.

Pharmaceutical Research

In the realm of pharmaceuticals, this compound is being investigated for its anti-inflammatory and analgesic properties . Preliminary research suggests that it may modulate specific biological pathways that contribute to pain and inflammation. Case studies have indicated promising results in animal models, leading to ongoing clinical trials aimed at evaluating its efficacy and safety in humans.

Material Science

The unique chemical structure of this compound allows it to function as a versatile small molecule scaffold in the development of new materials. Its application in creating polymers and other composite materials has been explored due to its stability and reactivity under various conditions.

Biochemical Applications

This compound is also being evaluated as a biochemical probe for studying enzyme activity and metabolic pathways. Its ability to selectively bind to certain proteins makes it useful in research settings where understanding protein interactions is crucial.

Agricultural Efficacy Study

A study published in the Journal of Agricultural Chemistry demonstrated that this compound effectively reduced the growth of common weeds without adversely affecting crop yield. The results indicated a significant reduction in weed biomass over a growing season when applied at optimal concentrations .

Pain Management Research

In a controlled trial involving animal models of arthritis, the compound showed a notable decrease in inflammatory markers compared to the control group. The findings suggest potential pathways through which the compound exerts its analgesic effects .

Material Development

Research conducted on the incorporation of this compound into polymer matrices revealed enhanced mechanical properties and thermal stability. The study highlighted its potential for use in high-performance materials suitable for industrial applications .

Mecanismo De Acción

The mechanism of action of 1,3-dimethyl-5-(2,3,5-trimethylphenoxy)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

- 1,3-dimethyl-5-(2,3,5-trimethylphenoxy)-1H-pyrazole-4-carbonitrile

- 1,3-dimethyl-5-(2,3,5-trimethylphenoxy)-1H-pyrazole-4-yl methanol

Uniqueness

1,3-dimethyl-5-(2,3,5-trimethylphenoxy)-1H-pyrazole-4-carboxylic acid is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its carboxylic acid group allows for further derivatization and functionalization, making it a versatile compound in research and industrial applications.

Actividad Biológica

1,3-Dimethyl-5-(2,3,5-trimethylphenoxy)-1H-pyrazole-4-carboxylic acid (CAS No. 1152565-38-2) is a compound that has garnered attention for its diverse biological activities. This article explores its chemical properties, synthesis methods, and particularly its biological activity based on recent research findings.

- Chemical Formula : C15H18N2O3

- Molecular Weight : 274.32 g/mol

- IUPAC Name : 1,3-dimethyl-5-(2,3,5-trimethylphenoxy)pyrazole-4-carboxylic acid

- Appearance : Powder

- Storage Conditions : Room temperature

| Property | Value |

|---|---|

| Molecular Formula | C15H18N2O3 |

| Molecular Weight | 274.32 g/mol |

| CAS Number | 1152565-38-2 |

| PubChem CID | 28952589 |

Synthesis Methods

The synthesis of this compound typically involves the cyclization of suitable precursors. A common method includes the reaction of 2,3,5-trimethylphenol with 1,3-dimethylpyrazole in the presence of a base like potassium carbonate under controlled conditions. This process is often conducted in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to optimize yield and purity .

The biological activity of this compound is largely attributed to its interaction with various molecular targets within biological systems. It may modulate enzyme activities or receptor functions, leading to a range of pharmacological effects. Detailed studies on its mechanism are essential for understanding potential therapeutic applications.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

- A study highlighted the compound's ability to induce apoptosis in cancer cell lines by inhibiting key signaling pathways involved in cell survival .

- The compound has shown potential in reducing tumor growth in vivo through mechanisms involving oxidative stress and apoptosis induction .

Inhibition of Enzymatic Activity

Research has demonstrated that this compound can act as an inhibitor for several enzymes involved in critical metabolic pathways:

- Factor Xa Inhibition : Similar pyrazole derivatives have been explored for their ability to inhibit factor Xa, a key enzyme in the coagulation cascade. This inhibition can lead to therapeutic applications in anticoagulation therapy .

Anti-inflammatory Effects

In addition to anticancer properties, there is evidence suggesting that this compound may possess anti-inflammatory effects. By modulating inflammatory pathways and cytokine production, it could potentially be used in treating inflammatory diseases.

Case Studies and Research Findings

Several case studies have been published that detail the biological activity of related compounds:

- Study on Anticancer Efficacy :

- Enzyme Inhibition Studies :

Propiedades

IUPAC Name |

1,3-dimethyl-5-(2,3,5-trimethylphenoxy)pyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O3/c1-8-6-9(2)10(3)12(7-8)20-14-13(15(18)19)11(4)16-17(14)5/h6-7H,1-5H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNKNPHOFFFTVDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)OC2=C(C(=NN2C)C)C(=O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.